Dapta

Description

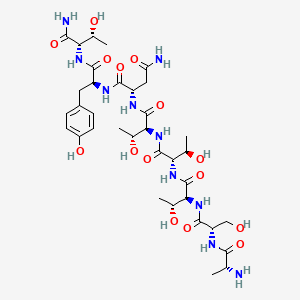

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWRNBWMGFUAMF-ZESMOPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106362-34-9 | |

| Record name | Adaptavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAPTA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAPTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J208V4ZMP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DAPTA: A CCR5 Antagonist for Viral Entry Inhibition - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Peptide T-Amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, a naturally occurring peptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120.[1][2] It functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][3] By binding to CCR5, this compound effectively blocks the interaction between the viral gp120 protein and the host cell, thereby preventing viral entry and subsequent replication.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative antiviral activity, and detailed experimental protocols relevant to its study in a virological context.

Mechanism of Action

The entry of R5-tropic HIV-1 into a target cell, such as a macrophage or a CD4+ T-lymphocyte, is a multi-step process.[4] Initially, the viral surface glycoprotein gp120 binds to the primary receptor, CD4, on the host cell surface.[4] This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5.[2][4] The subsequent interaction of the gp120-CD4 complex with CCR5 triggers further conformational changes in the viral envelope glycoproteins, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[4]

This compound exerts its antiviral effect by competitively inhibiting the binding of the gp120-CD4 complex to CCR5.[1] This blockade is highly specific to R5-tropic viruses, as this compound has minimal effect on X4-tropic strains that utilize the CXCR4 co-receptor.[5] Studies have shown that this compound can potently inhibit the binding of recombinant gp120 from R5-tropic strains to cells expressing CCR5.[1] Furthermore, co-immunoprecipitation experiments have demonstrated that this compound disrupts the formation of the ternary gp120-CD4-CCR5 complex.

Quantitative Antiviral Activity of this compound

The antiviral potency of this compound has been quantified in various in vitro studies. The following tables summarize the 50% inhibitory concentrations (IC50) and other relevant quantitative data for this compound and, for comparison, other known CCR5 antagonists.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Compound | HIV-1 Strain | Assay Type | Cell Type | IC50 / Inhibition | Reference |

| This compound | R5-tropic strains | Replication | Monocytes/Macrophages | >90% inhibition at 10⁻⁹ M | [1][6] |

| This compound | gp120 Bal | gp120-CCR5 Binding | CCR5+ cells | 0.06 nM (IC50) | [1][3] |

| This compound | gp120 CM235 | gp120-CCR5 Binding | CCR5+ cells | 0.32 nM (IC50) | [1][3] |

Table 2: Comparative In Vitro Anti-HIV-1 Activity of CCR5 Antagonists

| Compound | HIV-1 Strain(s) | Assay Type | IC50 Range | Reference(s) |

| Maraviroc | R5-tropic isolates | Replication | 0.3 - 12.3 nM | [7][8] |

| Vicriviroc | R5-tropic isolates | Replication | 0.1 - 1.0 nM | [8][9] |

| TAK-779 | R5-tropic isolates | Replication | 1.2 - 3.7 nM | [10] |

| This compound | R5-tropic isolates | gp120-CCR5 Binding | 0.06 - 0.32 nM | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

HIV-1 Neutralization Assay using TZM-bl Reporter Cells

This assay is widely used to quantify the ability of an antibody or compound to neutralize HIV-1 infectivity.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

-

Env-pseudotyped HIV-1 virus stock

-

Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

-

DEAE-Dextran

-

96-well flat-bottom culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.

-

Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of diluted Env-pseudotyped virus (previously titrated to yield a desired level of luciferase activity). Incubate for 1 hour at 37°C.

-

Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-DAPTA mixture to each well. Include virus-only and cell-only controls.

-

Enhancement of Infection: Add DEAE-Dextran to a final concentration of 15 µg/mL.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent neutralization by comparing the luciferase activity in the presence of this compound to the virus-only control. Determine the IC50 value by plotting the percent neutralization against the log of the this compound concentration and fitting the data to a dose-response curve.[5][11]

Co-Immunoprecipitation (Co-IP) to Assess gp120-CCR5 Interaction

This protocol details the steps to determine if this compound can inhibit the interaction between the HIV-1 gp120/CD4 complex and the CCR5 co-receptor.

Materials:

-

Cells co-expressing CCR5 and CD4

-

Recombinant soluble CD4 (sCD4) and gp120 from an R5-tropic HIV-1 strain

-

This compound

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, protease inhibitors)

-

Anti-CCR5 antibody suitable for IP

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

-

Anti-gp120 antibody for detection

Procedure:

-

Cell Lysate Preparation:

-

Treat CCR5/CD4 expressing cells with or without this compound for a predetermined time.

-

Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Immune Complex Formation:

-

To the cleared lysate, add sCD4 and gp120 and incubate for 1-2 hours at 4°C with gentle rotation to allow the gp120-sCD4 complex to form.

-

Add the anti-CCR5 antibody and incubate for another 2-4 hours or overnight at 4°C.

-

-

Immunoprecipitation:

-

Add pre-washed Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with cold Co-IP wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-gp120 antibody to detect the presence of gp120 that was co-immunoprecipitated with CCR5. A reduction in the gp120 band in the this compound-treated sample indicates inhibition of the interaction.[12][13]

-

Quantitative PCR (qPCR) for HIV-1 DNA in Infected Macrophages

This protocol is for quantifying the amount of integrated HIV-1 DNA in macrophages following infection in the presence or absence of this compound.

Materials:

-

Primary human monocyte-derived macrophages (MDMs)

-

R5-tropic HIV-1 virus stock

-

This compound

-

DNA extraction kit

-

Primers and probe for a conserved region of the HIV-1 genome (e.g., LTR-gag)

-

Primers and probe for a host housekeeping gene (e.g., CCR5 or albumin) for normalization

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Infection:

-

Culture primary human monocytes for 5-7 days to allow differentiation into macrophages.

-

Pre-treat the macrophages with various concentrations of this compound for 1 hour at 37°C.

-

Infect the cells with R5-tropic HIV-1. Include a no-drug control.

-

-

Incubation: Incubate the infected cells for a period sufficient to allow for reverse transcription and integration (e.g., 48-72 hours).

-

DNA Extraction: Wash the cells to remove any remaining virus and extract total genomic DNA using a commercial kit.

-

qPCR:

-

Set up qPCR reactions in duplicate or triplicate for each sample, including primers and probes for both the HIV-1 target and the host housekeeping gene.

-

Use a standard curve of known quantities of HIV-1 plasmid DNA and host genomic DNA to enable absolute quantification.

-

Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[4][14]

-

-

Data Analysis:

-

Determine the copy number of HIV-1 DNA and the host gene in each sample based on the standard curves.

-

Normalize the HIV-1 DNA copy number to the amount of host genomic DNA (e.g., copies per 10⁶ cells).

-

Calculate the percent inhibition of viral DNA synthesis for each this compound concentration compared to the no-drug control.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: HIV-1 entry mechanism and this compound's point of inhibition.

Caption: General workflow for an in vitro antiviral assay.

Caption: Blockade of CCR5-mediated signaling by this compound.

References

- 1. hiv.lanl.gov [hiv.lanl.gov]

- 2. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCR-Based Assay To Quantify Human Immunodeficiency Virus Type 1 DNA in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hiv.lanl.gov [hiv.lanl.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. daigonline.de [daigonline.de]

- 8. New approaches in the treatment of HIV/AIDS – focus on maraviroc and other CCR5 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Ala-Peptide T-Amide (DAPTA) in HIV Entry Inhibition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of D-Ala-peptide T-amide (DAPTA) as a selective HIV-1 entry inhibitor. It details its mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and illustrates key pathways and workflows through diagrams.

Introduction: The Challenge of HIV-1 Entry

Human Immunodeficiency Virus Type 1 (HIV-1) initiates infection by binding to and fusing with the host cell membrane. This process is mediated by the viral envelope glycoprotein complex, which consists of trimers of the surface subunit gp120 and the transmembrane subunit gp41[1][2]. For the most commonly transmitted strains, known as R5-tropic viruses, entry is a sequential process:

-

CD4 Binding: The gp120 protein first attaches to the primary CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages[3].

-

Conformational Change: This initial binding induces a conformational change in gp120, exposing a binding site for a secondary co-receptor[1][3].

-

Co-receptor Binding: The newly exposed site on gp120 binds to the C-C chemokine receptor 5 (CCR5)[3][4].

-

Membrane Fusion: The gp120-CCR5 interaction triggers further conformational changes in gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell cytoplasm[3][4].

Given its critical role, the CCR5 co-receptor has become a key target for developing HIV entry inhibitors[5]. D-Ala-peptide T-amide (this compound) is one such molecule, a synthetic peptide that acts as a potent and selective CCR5 antagonist[6][7].

D-Ala-Peptide T-Amide (this compound): Profile and Mechanism of Action

This compound is a protease-resistant analog of Peptide T, an octapeptide (ASTTTNYT) originally derived from the V2 region of the HIV-1 gp120 envelope protein[6][8][9][10]. Initial research was met with controversy, but it is now understood that this compound's antiviral activity is highly specific to R5-tropic HIV-1 strains, with minimal effect on X4-tropic viruses that use the CXCR4 co-receptor[6][9][11].

The primary mechanism of action for this compound is competitive antagonism of the CCR5 co-receptor. By binding to CCR5, this compound effectively blocks the interaction between the CD4-bound gp120 protein and the co-receptor. This prevents the subsequent gp41-mediated fusion of the viral and host cell membranes, thus inhibiting viral entry into the cell[5][7][12]. Studies have confirmed that this compound potently blocks the formation of the gp120/sCD4 complex with the CCR5 receptor[5][11][12].

Signaling Pathway: HIV-1 Entry and this compound Inhibition

The following diagram illustrates the entry pathway for R5-tropic HIV-1 and the point of inhibition by this compound.

Caption: HIV-1 entry pathway and this compound's inhibitory mechanism.

Downstream Signaling Effects

Beyond sterically hindering viral entry, this compound's interaction with CCR5 can modulate intracellular signaling. As a CCR5 antagonist, it has been shown to lead to the downregulation of the Notch/NF-κB signaling pathway, which is involved in inflammatory responses. This suggests that this compound may also have anti-inflammatory properties in addition to its direct antiviral effects[13].

Caption: this compound's antagonistic effect on CCR5-mediated downstream signaling.

Quantitative Data: Efficacy of this compound

The potency of this compound has been quantified in various in vitro assays. The following tables summarize key findings regarding its binding affinity and antiviral activity.

Table 1: Inhibition of gp120 Binding to CCR5

This table presents the half-maximal inhibitory concentration (IC50) of this compound required to block the binding of different HIV-1 gp120 envelope proteins to the CCR5 receptor.

| HIV-1 Strain | gp120 Protein | IC50 (nM) | Reference(s) |

| HIV-1 BaL | gp120 BaL | 0.06 | [5][12] |

| HIV-1 CM235 | gp120 CM235 | 0.32 | [5][12] |

Table 2: Antiviral Activity in Primary Cells

This table shows the effectiveness of this compound in preventing HIV-1 replication in primary human cells, a more physiologically relevant model.

| Cell Type | HIV-1 Strains | This compound Concentration | % Inhibition of Replication | Reference(s) |

| Monocytes/Macrophages | R5-tropic | 10⁻⁹ M (1 nM) | > 90% | [10][14] |

Experimental Protocols

The characterization of this compound relies on a suite of specialized assays. This section provides detailed methodologies for key experiments.

Protocol: CCR5 Radioligand Binding Assay (Competitive Displacement)

This assay quantifies the affinity of this compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the CCR5 receptor.

Materials:

-

Cell membranes from a cell line expressing high levels of CCR5 (e.g., HOS-CD4-CCR5, Cf2Th/synR5).

-

Radioligand: ¹²⁵I-labeled MIP-1β or another high-affinity CCR5 ligand.

-

This compound stock solution.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, 0.05% CHAPS, pH 7.4.

-

96-well plates and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).

-

Filtration apparatus (e.g., 96-well harvester).

-

Scintillation counter.

Methodology:

-

Plate Setup: In a 96-well plate, set up reactions in triplicate for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled ligand), and competitive binding (radioligand + varying concentrations of this compound).

-

Reaction Mixture: To each well, add:

-

50 µL of competing compound (this compound dilutions or buffer).

-

150 µL of CCR5-expressing cell membrane preparation (e.g., 10-20 µg protein).

-

50 µL of radioligand at a fixed concentration (typically near its Kd value).

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature (or 25-30°C) with gentle agitation to reach equilibrium[15][16].

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand[15][16].

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant[16].

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: HIV-1 Pseudovirus Entry Assay

This assay measures the ability of this compound to inhibit viral entry using non-replicating pseudoviruses.

Objective: To quantify the dose-dependent inhibition of R5-tropic HIV-1 entry by this compound.

Materials:

-

Target Cells: TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase reporter genes).

-

Producer Cells: 293T/17 cells.

-

Plasmids: An HIV-1 envelope expression plasmid (R5-tropic, e.g., from BaL strain) and an Env-deficient HIV-1 backbone plasmid containing a reporter gene (e.g., luciferase).

-

This compound stock solution.

-

Cell culture medium (DMEM), FBS, transfection reagent (e.g., FuGENE).

-

Luciferase assay reagent (e.g., Britelite Plus).

-

Luminometer.

Methodology:

Part A: Pseudovirus Production

-

Cell Seeding: Seed 293T/17 cells in a T-75 flask to be 50-80% confluent on the day of transfection[17].

-

Transfection: Co-transfect the cells with the R5-tropic Env plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent.

-

Incubation: Incubate for 48-72 hours at 37°C.

-

Harvest: Collect the virus-containing supernatant, clarify by centrifugation, filter through a 0.45-micron filter, and store at -80°C[17]. The viral titer can be determined by p24 ELISA or a TCID50 assay[18].

Part B: Inhibition Assay

-

Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate and incubate overnight.

-

Treatment: Pre-incubate the TZM-bl cells with serial dilutions of this compound for 30-60 minutes at 37°C.

-

Infection: Add a standardized amount of R5-tropic pseudovirus to each well. Include "no virus" and "no drug" controls.

-

Incubation: Incubate the plate for 48 hours at 37°C to allow for viral entry and reporter gene expression.

-

Lysis & Measurement: Remove the supernatant, lyse the cells, and add luciferase assay reagent according to the manufacturer's protocol[17].

-

Readout: Measure the luminescence in a plate luminometer.

-

Data Analysis:

-

Normalize the results by subtracting the background luminescence from the "no virus" control.

-

Calculate the percentage of inhibition relative to the "no drug" control.

-

Plot the percentage of inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.

-

Caption: Experimental workflow for an HIV-1 pseudovirus entry inhibition assay.

Conclusion and Future Perspective

D-Ala-peptide T-amide is a well-characterized, potent, and selective inhibitor of R5-tropic HIV-1 entry. Its mechanism of action—competitive antagonism of the CCR5 co-receptor—is firmly established through extensive in vitro data. By physically blocking the gp120-CCR5 interaction, this compound prevents the crucial membrane fusion step required for viral infection[5][6][12]. Although early clinical development faced challenges, the compound's proven efficacy in blocking a key viral pathway and its potential to modulate downstream inflammatory signals highlight the continued importance of CCR5 as a therapeutic target[8][13]. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers working on the next generation of HIV entry inhibitors and exploring the multifaceted roles of chemokine receptors in disease.

References

- 1. Topological Layers in the HIV-1 gp120 Inner Domain Regulate gp41 Interaction and CD4-Triggered Conformational Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV - Wikipedia [en.wikipedia.org]

- 4. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Update on D-ala-peptide T-amide (this compound): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 8. Peptide T - Wikipedia [en.wikipedia.org]

- 9. Update on D-Ala-Peptide T-Amide (this compound): A Viral Entry Inhibitor that Blocks CCR5 Chemokine Receptors | Bentham Science [benthamscience.com]

- 10. Profound anti-HIV-1 activity of this compound in monocytes/macrophages and inhibition of CCR5-mediated apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hiv.lanl.gov [hiv.lanl.gov]

- 18. hiv.lanl.gov [hiv.lanl.gov]

The Therapeutic Potential of D-Ala-Peptide T-Amide (DAPTA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ala-Peptide T-Amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, a naturally occurring peptide derived from the V2 region of the HIV-1 envelope protein gp120. This compound functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Beyond its well-documented anti-HIV activity, emerging evidence highlights the significant therapeutic potential of this compound in a range of neuroinflammatory and autoimmune disorders. This technical guide provides an in-depth overview of the core scientific data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action, offering a valuable resource for researchers and professionals in drug development.

Mechanism of Action: CCR5 Antagonism

This compound exerts its primary therapeutic effects by binding to and blocking the CCR5 receptor. This action competitively inhibits the binding of R5-tropic HIV-1 gp120 to the receptor, thereby preventing viral entry into target cells such as T-lymphocytes and macrophages.[1] In the context of neuroinflammation, CCR5 is expressed on microglia and astrocytes. Its activation by chemokines contributes to the recruitment and activation of these cells, perpetuating inflammatory cascades. By antagonizing CCR5, this compound can attenuate these neuroinflammatory processes.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of this compound.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Parameter | Value | Cell Type | Virus Strain | Reference |

| IC50 (gp120 Bal binding) | 0.06 nM | CCR5-expressing cells | HIV-1 Bal | [1] |

| IC50 (gp120 CM235 binding) | 0.32 nM | CCR5-expressing cells | HIV-1 CM235 | [1] |

| HIV-1 Replication Inhibition | >90% at 10⁻⁹ M | Monocyte-Derived Macrophages (MDM) | R5 HIV-1 strains | [3] |

Table 2: Effects of this compound in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Biomarker | Effect of this compound Treatment | Method | Reference |

| NF-κB p65 (in CD40⁺ B cells) | Substantial Reduction | Flow Cytometry | [4] |

| IκBα (in CD40⁺ B cells) | Increase | Flow Cytometry | [4] |

| Notch-1 (in CD40⁺ B cells) | Substantial Reduction | Flow Cytometry | [4] |

| GM-CSF (in CD40⁺ B cells) | Significant Decrease | Flow Cytometry | [5] |

| MCP-1 (in CD40⁺ B cells) | Significant Decrease | Flow Cytometry | [5] |

| iNOS (in CD40⁺ B cells) | Substantial Reduction | Flow Cytometry | [4] |

| TNF-α (in CD40⁺ B cells) | Substantial Reduction | Flow Cytometry | [4] |

| IL-6 mRNA (brain tissue) | Downregulation | qRT-PCR | [6] |

| IL-10 mRNA (brain tissue) | Upregulation | qRT-PCR | [6] |

Detailed Experimental Protocols

In Vitro HIV-1 Replication Inhibition Assay in Monocyte-Derived Macrophages (MDM)

This protocol outlines the methodology to assess the anti-HIV-1 activity of this compound in primary human monocyte-derived macrophages.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors

-

Ficoll-Paque PLUS for monocyte isolation

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

R5-tropic HIV-1 strain (e.g., HIV-1 BaL)

-

This compound

-

p24 antigen ELISA kit

-

PCR reagents for viral cDNA analysis

Procedure:

-

Isolation and Culture of Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes by adherence to plastic culture flasks for 2 hours.

-

Differentiation into Macrophages: Culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS and M-CSF for 7 days to differentiate them into macrophages (MDM).

-

This compound Treatment and Infection: Pre-treat the MDM with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M) for 1 hour at 37°C.

-

Infect the treated MDM with an R5-tropic HIV-1 strain at a predetermined multiplicity of infection (MOI).

-

After 2-4 hours of infection, wash the cells to remove unbound virus and add fresh culture medium containing the respective concentrations of this compound.

-

Assessment of Viral Replication: Culture the infected cells for up to 21 days, collecting supernatant at regular intervals (e.g., every 3-4 days).

-

Quantify the amount of p24 antigen in the culture supernatants using a commercial ELISA kit as a measure of viral replication.

-

Analysis of Viral Entry: To confirm that this compound inhibits viral entry, perform PCR analysis for early and late HIV-1 reverse transcripts in cell lysates collected a few hours post-infection. A reduction in viral DNA would indicate entry inhibition.[3]

Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in C57BL/6 mice to evaluate the in vivo efficacy of this compound in a model of multiple sclerosis.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

This compound

-

Clinical scoring system for EAE

Procedure:

-

Immunization: Emulsify MOG₃₅₋₅₅ peptide in CFA at a final concentration of 2 mg/mL for both.

-

Anesthetize the mice and administer a subcutaneous injection of 100 µL of the MOG/CFA emulsion at two sites on the flank.

-

Pertussis Toxin Administration: On the day of immunization (day 0) and 48 hours later (day 2), administer an intraperitoneal (i.p.) injection of 200 ng of PTX in sterile PBS.[7][8]

-

This compound Treatment: From day 14 to day 42 post-immunization, administer a daily i.p. injection of this compound at a dose of 0.01 mg/kg.[4] A control group should receive vehicle injections.

-

Clinical Assessment: Monitor the mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

-

Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect spleen and brain tissue for further analysis.

-

Flow Cytometry: Prepare single-cell suspensions from the spleens and stain for various cell surface and intracellular markers (e.g., CD40, NF-κB p65, IκBα, Notch-1, GM-CSF, MCP-1, iNOS, TNF-α) to analyze immune cell populations by flow cytometry.[4]

-

qRT-PCR: Isolate RNA from brain tissue and perform quantitative real-time PCR to analyze the expression levels of inflammatory cytokine and signaling molecule mRNAs (e.g., IL-6, IL-10).[6]

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of HIV-1 Entry

This compound's primary mechanism in preventing HIV-1 infection is the blockade of the CCR5 co-receptor, a critical step in the viral entry process for R5-tropic strains.

This compound's Modulation of the NF-κB Signaling Pathway in Neuroinflammation

In neuroinflammatory conditions, this compound's antagonism of CCR5 on immune cells like B-lymphocytes leads to the downregulation of the pro-inflammatory NF-κB signaling pathway.

References

- 1. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a C-C chemokine receptor 5 (CCR5) antagonist attenuates immune aberrations by downregulating Th9/Th17 immune responses in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DAPTA's Engagement with Chemokine Receptor 5 (CCR5) Signaling

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthetic peptide D-ala-peptide T-amide (DAPTA) and its effects on the chemokine receptor 5 (CCR5) signaling pathway. This compound functions as a potent and selective CCR5 antagonist. Its primary, well-documented mechanism of action involves the inhibition of R5-tropic HIV-1 viral entry by sterically hindering the binding of the viral envelope glycoprotein gp120 to its co-receptor, CCR5.[1][2][3] Beyond its antiviral properties, emerging research demonstrates that this compound significantly modulates intracellular signaling cascades associated with inflammation. Specifically, it has been shown to downregulate the Notch and NF-κB signaling pathways, leading to a reduction in the expression of various proinflammatory mediators.[4][5][6] This dual antiviral and anti-inflammatory activity positions this compound as a compound of significant interest for therapeutic applications in neuro-AIDS and autoimmune disorders such as multiple sclerosis.

Introduction to CCR5 and this compound

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a central role in the immune system. It is expressed on the surface of various immune cells, including T cells, macrophages, and microglia. Its primary function is to direct the migration of these cells to sites of inflammation in response to binding its natural chemokine ligands (e.g., CCL3, CCL4, CCL5).

Beyond its role in immunomodulation, CCR5 gained significant attention as the principal co-receptor for the most commonly transmitted strains of HIV-1 (R5-tropic). The virus's surface glycoprotein, gp120, binds to the CD4 receptor on a host T-cell, which induces a conformational change allowing it to then bind to CCR5. This secondary binding event is critical for the fusion of the viral and host cell membranes, permitting viral entry.

This compound (D-ala-peptide T-amide) is a synthetic octapeptide analog of Peptide T, a sequence derived from the HIV-1 gp120 envelope protein.[3] It was developed as a protease-resistant, selective antagonist for CCR5.[2][4] Its mechanism of action is centered on its ability to bind to CCR5 and block critical interactions required for both viral entry and certain inflammatory signaling pathways.

Mechanism of Action

Inhibition of HIV-1 Viral Entry

This compound's primary therapeutic mechanism in the context of HIV is as a viral entry inhibitor. It achieves this by directly binding to the CCR5 receptor.[1][2][7] This interaction physically obstructs the subsequent binding of the CD4-gp120 complex to CCR5. By preventing this crucial step, this compound effectively blocks the membrane fusion process and subsequent entry of R5-tropic HIV-1 into host cells.[1][8] This action is highly potent, occurring at nanomolar and even picomolar concentrations.[1][2][7]

Modulation of Inflammatory Signaling Pathways

In addition to its role as a viral entry blockade, this compound modulates CCR5-mediated inflammatory signaling. Studies in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, have revealed that this compound can attenuate neuroinflammation by downregulating key signaling pathways.[4][5] Treatment with this compound leads to a significant reduction in the activation of the NF-κB and Notch signaling pathways.[4][5][6] This results in decreased production of several proinflammatory mediators, including GM-CSF, MCP-1, iNOS, and TNF-α, thereby reducing immune cell infiltration and activation within the central nervous system.[4][5]

Quantitative Analysis of this compound-CCR5 Interaction

The potency of this compound has been quantified in several key assays. The following table summarizes the reported values for its inhibitory activity.

| Parameter | Description | Value | Reference |

| IC₅₀ | Inhibition of CD4-dependent gp120 (Bal strain) binding to CCR5. | 0.06 nM | [1][2] |

| IC₅₀ | Inhibition of CD4-dependent gp120 (CM235 strain) binding to CCR5. | 0.32 nM | [1][2] |

| Inhibitory Conc. | Concentration for >90% inhibition of R5 HIV-1 replication in primary human macrophages. | 1.0 nM (10⁻⁹ M) | [8] |

| Binding Inhibition | Concentration for maximal reduction (73%) of anti-CCR5 mAb (2D7) binding to macrophages. | 1.0 pM (10⁻¹² M) | [7] |

Key Experimental Protocols

The characterization of this compound's effects on CCR5 signaling relies on a variety of established molecular and cellular biology techniques. Detailed below are methodologies for key experiments cited in the literature.

gp120-CCR5 Binding Inhibition Assay

This assay quantifies the ability of a compound to inhibit the binding of the HIV gp120 protein to the CCR5 receptor.

-

Objective: To determine the IC₅₀ of this compound for the gp120-CCR5 interaction.

-

Materials:

-

Cell line or membrane preparation expressing high levels of human CCR5.

-

Recombinant soluble CD4 (sCD4).

-

Recombinant HIV-1 gp120 (e.g., from Bal or CM235 strains), typically radiolabeled (e.g., with ¹²⁵I).

-

This compound at various concentrations.

-

Glass fiber filters and a rapid filtration apparatus.

-

Scintillation counter.

-

-

Protocol:

-

Incubate CCR5-expressing membranes with sCD4 and radiolabeled gp120 in a suitable binding buffer.

-

In parallel reactions, add serial dilutions of this compound to the mixture. Include controls for total binding (no inhibitor) and non-specific binding (excess unlabeled gp120).

-

Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Flow Cytometry Analysis of Inflammatory Mediators

This protocol is used to quantify the expression of specific proteins in immune cell populations from in vivo models, such as the EAE mouse model.[4][5]

-

Objective: To measure the effect of this compound treatment on the expression of NF-κB, Notch, and various cytokines in specific immune cell subsets (e.g., CD40⁺ B cells).

-

Materials:

-

Spleen or other lymphoid tissue from control and this compound-treated EAE mice.

-

FACS buffer (e.g., PBS with 2% FBS).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD40).

-

Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm).

-

Fluorochrome-conjugated antibodies against intracellular targets (e.g., anti-NF-κB p65, anti-Notch1, anti-TNF-α).

-

Flow cytometer.

-

-

Protocol:

-

Prepare a single-cell suspension from the spleen by mechanical dissociation and passing through a cell strainer. Lyse red blood cells using an appropriate lysis buffer.

-

Wash the cells with FACS buffer and count them.

-

Stain for cell surface markers by incubating the cells with the relevant conjugated antibodies (e.g., anti-CD40) for 30 minutes on ice, protected from light.

-

Wash the cells to remove unbound antibodies.

-

Fix the cells using a fixation buffer for 20 minutes at 4°C.

-

Permeabilize the cells by washing and resuspending them in a permeabilization buffer.

-

Stain for intracellular proteins by incubating the permeabilized cells with antibodies against the intracellular targets of interest for 30-45 minutes at 4°C.

-

Wash the cells to remove unbound intracellular antibodies and resuspend in FACS buffer.

-

Acquire data on a multi-color flow cytometer.

-

Analyze the data using appropriate software to gate on the cell population of interest (e.g., CD40⁺ cells) and quantify the percentage of positive cells or the mean fluorescence intensity (MFI) for the intracellular targets.

-

References

- 1. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Update on D-ala-peptide T-amide (this compound): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Understanding the structure-activity relationship of DAPTA

An In-Depth Technical Guide on the Structure-Activity Relationship of "DAPTA"

Introduction

The term "this compound" can be ambiguous and may refer to two distinct therapeutic agents of significant interest in drug development: the lipopeptide antibiotic Daptomycin and the CCR5 antagonist D-ala-peptide T-amide (this compound) . To provide a comprehensive resource for researchers, scientists, and drug development professionals, this guide will delve into the structure-activity relationships (SAR) and core characteristics of both molecules.

Part 1: Daptomycin

Core Structure and Introduction

Daptomycin is a cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] Its unique mechanism of action makes it a valuable tool in combating challenging bacterial infections.[1] Daptomycin is comprised of a 13-amino acid cyclic peptide core and an N-terminal decanoyl lipid tail.

Structure-Activity Relationship (SAR) of Daptomycin

The antibacterial activity of Daptomycin is intrinsically linked to its unique structure. Modifications to various parts of the molecule can significantly impact its efficacy.

Key SAR Insights:

-

Lipid Tail: The N-terminal fatty acyl chain is crucial for its antibacterial activity. The length and nature of this tail influence its interaction with the bacterial membrane.

-

Amino Acid Core:

-

Position 2 (D-Asn): Appending hydrophobic groups to the D-asparagine at this position does not improve activity, suggesting this residue may not be closely associated with the cell membrane.[3]

-

Position 6 (Orn): Modifications at the ornithine residue are generally well-tolerated, and the positive charge at this position is not essential for antibacterial activity.[1]

-

Positions 8 and 11: Substitution at these positions with cationic residues can result in little to no loss of activity, and in some cases, may lead to derivatives with comparable or superior activity against certain bacterial strains.[4]

-

Position 12 (3-mGlu): Both the carboxylate and the methyl group of 3-methylglutamic acid are critical for antibacterial activity. Alterations at this position lead to a significant reduction in efficacy.[1]

-

Tryptophan Residue: Alkyl substitution on the tryptophan residue can modulate Daptomycin's potency, with some analogs showing improved activity against Daptomycin-resistant strains.[5][6]

-

Table 1: Summary of Daptomycin Structure-Activity Relationships

| Modification Site | Modification Type | Effect on Antibacterial Activity | Reference |

| N-terminal Fatty Acyl Chain | Removal or significant alteration | Decreased activity | [1] |

| Position 2 (D-Asn) | Appending hydrophobic groups (methyl, ethyl, propyl, etc.) | 2 to 4-fold higher MIC values (decreased activity) | [3] |

| Position 6 (Orn) | N-acylation or N-alkylation | Activity generally retained | [1] |

| Position 8 and/or 11 | Substitution with cationic residues | Little to no loss of activity; some analogs show improved activity | [4] |

| Position 12 (3-mGlu) | Replacement of 3R-mGlu | Significantly reduced activity | [1] |

| Tryptophan Residue | Alkylation at N1, C2, C5, and C6 positions | Can modulate potency; some analogs show 2-80 fold improvement against resistant strains | [5][6] |

Mechanism of Action

Daptomycin's bactericidal effect is mediated through a calcium-dependent interaction with the bacterial cell membrane.[7]

Proposed Steps:

-

Calcium-Dependent Binding: In the presence of calcium ions, Daptomycin undergoes a conformational change that facilitates the insertion of its lipid tail into the Gram-positive cytoplasmic membrane.[7][8]

-

Oligomerization: Once inserted, Daptomycin molecules oligomerize, forming a complex within the membrane.[7][9]

-

Membrane Disruption and Ion Leakage: This oligomerization disrupts the membrane structure, leading to the formation of ion channels.[7][8] This results in a rapid efflux of potassium ions, causing membrane depolarization.[7]

-

Inhibition of Cellular Processes: The loss of membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[7]

Caption: Proposed mechanism of action for Daptomycin.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

A key experiment for evaluating the activity of Daptomycin and its analogs is the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Methodology:

-

Medium Preparation: Cation-adjusted Mueller-Hinton broth is supplemented with calcium chloride to a final concentration of 50 µg/ml.[10][11]

-

Inoculum Preparation: Bacterial isolates are grown on sheep blood agar plates for 20-24 hours. Colonies are then suspended in 0.9% saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[10] This suspension is further diluted to yield a final inoculum density of approximately 5 x 10⁵ CFU/ml in the test wells.[10]

-

Drug Dilution: Serial two-fold dilutions of Daptomycin are prepared in the calcium-supplemented broth in microdilution trays.

-

Incubation: The inoculated trays are incubated at 35°C for 20-24 hours in ambient air.[11]

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Part 2: D-ala-peptide T-amide (this compound)

Core Structure and Introduction

D-ala-peptide T-amide, commonly referred to as this compound, is a protease-resistant analog of Peptide T.[12] It is an octapeptide with the sequence [D-Ala]-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH₂. This compound functions as a viral entry inhibitor by targeting the C-C chemokine receptor 5 (CCR5).[12] It has been investigated for its therapeutic potential in HIV infection and neuroinflammatory conditions like multiple sclerosis.[12][13]

Structure-Activity Relationship (SAR) of this compound

The biological activity of Peptide T and its analogs, including this compound, is dependent on their amino acid sequence. The core pentapeptide sequence is particularly important for its potent ligand activity for CCR5.[12] The substitution of the N-terminal L-alanine with D-alanine in this compound confers resistance to degradation by peptidases, enhancing its stability and bioavailability.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a CCR5 antagonist.[14] In the context of HIV, it blocks the entry of R5-tropic HIV-1 strains into host cells by preventing the viral envelope protein gp120 from binding to the CCR5 co-receptor.[15][16]

In neuroinflammatory conditions, this compound has been shown to downregulate inflammatory signaling pathways. Specifically, it can attenuate the Notch/NF-κB signaling cascade.[13]

Signaling Pathway Modulation:

-

CCR5 Blockade: this compound binds to CCR5, preventing its activation by natural ligands or viral proteins.

-

Inhibition of NF-κB: This blockade leads to a reduction in the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[13] this compound treatment has been shown to decrease the expression of the NF-κB p65 subunit and increase the expression of its inhibitor, IκBα.[13]

-

Downregulation of Notch Signaling: this compound also downregulates the Notch signaling pathway, which is interconnected with NF-κB signaling and plays a role in T-cell function and inflammation.[13][17] This is evidenced by decreased expression of Notch-1 and Notch-3.[13]

-

Reduced Pro-inflammatory Mediators: The overall effect is a reduction in the production of pro-inflammatory mediators such as TNF-α, GM-CSF, and MCP-1.[13]

Caption: this compound-mediated downregulation of Notch/NF-κB signaling.

Experimental Protocols

CCR5 Receptor Binding Assay

To evaluate the interaction of this compound with its target, a radioligand binding assay can be performed.

Methodology:

-

Membrane Preparation: Crude membrane preparations are obtained from cells engineered to express the human CCR5 receptor (e.g., HEK 293T cells).[18]

-

Radioligand: A radiolabeled ligand for CCR5, such as ¹²⁵I-CCL3 or ³⁵S-gp120 complexed with sCD4, is used.[18]

-

Competition Binding: Membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled competitor (this compound).

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 90 minutes) in an appropriate assay buffer.[18]

-

Separation of Bound and Free Ligand: Unbound radioligand is separated from membrane-bound radioligand by filtration through GF/B filters or by centrifugation.[18]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the inhibitory concentration (IC₅₀) of this compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Quantitative Data

This compound has been shown to be a potent inhibitor of the interaction between the HIV-1 gp120 protein and the CCR5 receptor.

Table 2: Inhibitory Activity of this compound

| Assay | HIV-1 Strain | IC₅₀ (nM) | Reference |

| Inhibition of gp120 binding to CCR5 | Bal | 0.06 | [15] |

| Inhibition of gp120 binding to CCR5 | CM235 | 0.32 | [15] |

References

- 1. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing the Structure-Activity Relationship of Daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 4. Discovery of Highly Active Derivatives of Daptomycin by Assessing the Effect of Amino Acid Substitutions at Positions 8 and 11 on a Daptomycin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic synthesis of daptomycin analogs active against daptomycin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic synthesis of daptomycin analogs active against daptomycin-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Update on D-ala-peptide T-amide (this compound): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CCR5 Antagonist | NIH [clinicalinfo.hiv.gov]

- 15. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Notch and NF-κB: Coach and Players of Regulatory T-Cell Response in Cancer [frontiersin.org]

- 18. 2.5. Binding Experiments to Wild-Type CCR5 and CCR5 Mutants [bio-protocol.org]

DAPTA (D-ala-peptide T-amide): A Technical Guide to its Interaction with the HIV-1 gp120 Envelope Protein and Mechanism of Action as a CCR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-ala-peptide T-amide (DAPTA) is a synthetic octapeptide and a potent, selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1] Derived from a region of the HIV-1 gp120 envelope protein, this compound functions as a viral entry inhibitor by blocking the interaction between gp120 and CCR5.[2][3][4] This technical guide provides an in-depth analysis of the molecular interactions of this compound, its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Introduction: this compound as a CCR5 Antagonist

This compound, a protease-resistant analog of Peptide T, was developed based on the hypothesis that a segment of the HIV-1 gp120 envelope protein could interact with a cellular receptor.[2] Subsequent research identified this receptor as CCR5, a key chemokine receptor utilized by the majority of transmitted HIV-1 strains (R5-tropic) for viral entry.[2][4] By acting as a CCR5 antagonist, this compound effectively blocks this crucial step in the viral lifecycle, preventing the fusion of the viral and cellular membranes.[3][4] this compound has been investigated in Phase II clinical trials for its anti-HIV-1 activity and has also shown potential for its neuroprotective and anti-inflammatory properties.[2][1]

Molecular Interaction with the gp120-CD4-CCR5 Complex

The primary mechanism of this compound's antiviral activity is its interference with the binding of the HIV-1 gp120 envelope protein to the CCR5 co-receptor. While this compound is a peptide analog derived from gp120, current evidence does not suggest a direct high-affinity binding to gp120 itself. Instead, this compound directly targets and binds to the CCR5 co-receptor.

The entry of R5-tropic HIV-1 into a target cell is a sequential process:

-

CD4 Binding: The viral surface glycoprotein gp120 first binds to the primary receptor, CD4, on the surface of the host cell.

-

Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor.

-

CCR5 Co-receptor Binding: The altered gp120 then binds to the CCR5 co-receptor.

-

Membrane Fusion: This dual-receptor interaction triggers further conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.

This compound exerts its inhibitory effect at the third step of this process. By binding to CCR5, this compound allosterically hinders the interaction of the gp120-CD4 complex with the co-receptor, thereby preventing the necessary conformational changes for membrane fusion.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound from in vitro studies.

Table 1: Inhibition of gp120-CCR5 Binding by this compound

| HIV-1 Strain | gp120 Protein Source | Assay Type | IC50 (nM) | Reference |

| Bal (R5-tropic) | Recombinant | Competitive Binding Assay | 0.06 | [4] |

| CM235 (R5-tropic) | Recombinant | Competitive Binding Assay | 0.32 | [4] |

Table 2: Inhibition of HIV-1 Replication by this compound

| Cell Type | HIV-1 Strain(s) | Assay Type | This compound Concentration (M) | Inhibition | Reference |

| Monocytes/Macrophages | R5-tropic | p24 Antigen Assay | 1 x 10-9 | >90% | [3] |

Table 3: Inhibition of gp120/sCD4/CCR5 Complex Formation

| Assay Type | This compound Concentration (nM) | Effect | Reference |

| Co-immunoprecipitation | 1 | Blocks formation of the gp120/sCD4 complex with CCR5 | [4][5] |

Experimental Protocols

Inhibition of gp120-CCR5 Binding Assay (Competitive Binding Assay)

This assay measures the ability of this compound to compete with the binding of gp120 to CCR5-expressing cells.

Materials:

-

CCR5-expressing cell line (e.g., CHO-CD4-CCR5 cells)

-

Recombinant soluble CD4 (sCD4)

-

Recombinant gp120 from an R5-tropic HIV-1 strain (e.g., Bal or CM235)

-

This compound

-

Labeled secondary antibody or ligand for detection (e.g., radiolabeled or fluorescently tagged)

-

Wash buffers and binding buffers

-

Plate reader or flow cytometer

Protocol:

-

Cell Preparation: Culture and harvest CCR5-expressing cells.

-

Incubation: Incubate the cells with varying concentrations of this compound.

-

Addition of gp120/sCD4: Add a pre-incubated complex of recombinant gp120 and sCD4 to the cell suspension. The concentration of the gp120/sCD4 complex should be kept constant.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Washing: Wash the cells to remove unbound gp120/sCD4 complex.

-

Detection: Quantify the amount of bound gp120 using a labeled secondary antibody or ligand that recognizes gp120.

-

Data Analysis: Plot the percentage of gp120 binding against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of gp120 binding, is then calculated.

HIV-1 Replication Assay (p24 Antigen Assay)

This assay measures the ability of this compound to inhibit HIV-1 replication in primary cells.

Materials:

-

Primary human monocytes/macrophages

-

R5-tropic HIV-1 virus stock

-

This compound

-

Cell culture medium and supplements

-

p24 Antigen ELISA kit

Protocol:

-

Cell Culture: Isolate and culture primary human monocytes/macrophages.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.

-

Infection: Infect the treated and untreated cells with a known amount of R5-tropic HIV-1.

-

Culture: Culture the infected cells for several days to allow for viral replication.

-

Supernatant Collection: Collect the cell culture supernatant at different time points post-infection.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit.[6][7][8] The p24 antigen is a core viral protein, and its concentration is an indicator of the level of viral replication.

-

Data Analysis: Compare the p24 levels in the supernatants of this compound-treated cells to those of untreated control cells to determine the percentage of inhibition of viral replication.

Co-immunoprecipitation of gp120/sCD4/CCR5 Complex

This assay is used to demonstrate that this compound can disrupt the formation of the trimeric complex required for viral entry.

Materials:

-

CCR5-expressing cells

-

Recombinant soluble CD4 (sCD4)

-

Recombinant gp120

-

This compound

-

Lysis buffer

-

Antibody against CCR5 for immunoprecipitation

-

Protein A/G beads

-

Antibody against gp120 for Western blotting

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Treatment: Treat CCR5-expressing cells with this compound or a vehicle control.

-

Binding: Incubate the cells with a pre-formed complex of gp120 and sCD4.

-

Cell Lysis: Lyse the cells to solubilize membrane proteins.

-

Immunoprecipitation: Add an anti-CCR5 antibody to the cell lysate to bind to CCR5 and any associated proteins.

-

Complex Capture: Add Protein A/G beads to pull down the antibody-CCR5 complexes.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads, separate them by SDS-PAGE, and transfer them to a membrane.

-

Detection: Probe the membrane with an anti-gp120 antibody to detect whether gp120 was co-immunoprecipitated with CCR5.

-

Analysis: A reduction or absence of the gp120 band in the this compound-treated sample compared to the control indicates that this compound blocked the formation of the gp120/sCD4/CCR5 complex.[5]

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound as a CCR5 antagonist to block HIV-1 entry.

Experimental Workflow: Inhibition of HIV-1 Replication Assay

Caption: Workflow for assessing this compound's inhibition of HIV-1 replication.

Logical Relationship: Co-immunoprecipitation Experiment

Caption: Logical flow of a co-immunoprecipitation experiment with this compound.

Conclusion

This compound is a well-characterized CCR5 antagonist that potently inhibits the entry of R5-tropic HIV-1. Its mechanism of action is centered on the blockade of the gp120-CCR5 interaction, a critical step in the viral fusion process. The quantitative data, although limited in the public domain, demonstrates its high potency in the nanomolar and even sub-nanomolar range. Further research to fully elucidate its binding kinetics and to explore its efficacy against a wider range of clinical isolates would be beneficial for its potential development as an anti-HIV-1 therapeutic.

References

- 1. This compound, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on D-ala-peptide T-amide (this compound): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 7. ablinc.com [ablinc.com]

- 8. biocat.com [biocat.com]

D-Ala-Peptide T-Amide (DAPTA): A Technical Whitepaper on its Discovery, Mechanism, and Development as a CCR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Ala-Peptide T-amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, a molecule first identified in 1986 by researchers Dr. Candace Pert and Dr. Michael Ruff.[1][2] Originally investigated for its potential role in the neuropathology of HIV, subsequent research has solidified its primary mechanism of action as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[3][4] CCR5 is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making this compound a significant candidate in the field of antiretroviral therapy.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and development of this compound, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Initial Development

The journey to D-Ala-Peptide T-amide began with the discovery of Peptide T in 1986 by Pert and Ruff.[1] Their initial hypothesis was centered on the idea that the HIV envelope protein, gp120, might interact with neuropeptide receptors in the brain, contributing to the neurological complications observed in AIDS patients. This led to the identification of a specific octapeptide sequence within gp120, which they named Peptide T for its high threonine content (ASTTTNYT).[5]

Subsequent research focused on improving the stability and potency of Peptide T. This led to the synthesis of D-Ala-Peptide T-amide (this compound), where the L-Alanine at the first position was replaced with its D-isomer, and the C-terminus was amidated. These modifications were designed to increase resistance to enzymatic degradation, thereby enhancing its therapeutic potential.[4]

Synthesis of D-Ala-Peptide T-Amide

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][7][8][9][10]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Materials:

-

Fmoc-protected amino acids (D-Ala, Ser(tBu), Thr(tBu), Asn(Trt), Tyr(tBu))

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents (DMF, DCM)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

First Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) is activated with a coupling reagent and a base and then coupled to the deprotected resin.

-

Repetitive Cycles: The process of deprotection and coupling is repeated for each subsequent amino acid in the sequence (Tyr(tBu), Asn(Trt), Thr(tBu), Thr(tBu), Thr(tBu), Ser(tBu), D-Ala).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Mechanism of Action: CCR5 Antagonism and HIV Entry Inhibition

This compound's primary mechanism of action is the selective antagonism of the CCR5 receptor.[3][4] R5-tropic HIV-1 strains utilize CCR5 as a co-receptor, along with the primary CD4 receptor, to gain entry into target immune cells, such as T-helper cells and macrophages.[11]

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

The binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the target cell induces a conformational change in gp120. This change exposes a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cell. This compound competitively binds to the CCR5 receptor, preventing the interaction with gp120 and thereby blocking viral entry.[3][4]

Caption: HIV-1 entry pathway and the inhibitory action of this compound on the CCR5 co-receptor.

Key Experimental Data and Protocols

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ for gp120 (BaL) binding to CCR5 | 0.06 nM | CCR5-expressing cells | |

| IC₅₀ for gp120 (CM235) binding to CCR5 | 0.32 nM | CCR5-expressing cells | |

| IC₅₀ for gp120 (BaL)/sCD4 binding to CCR5 | 55 ± 0.08 pM | Cf2Th/synR5 cells | |

| HIV-1 Replication Inhibition | >90% at 1 nM | Monocytes/Macrophages | [4] |

Experimental Protocols

This assay measures the ability of this compound to inhibit the binding of the HIV-1 envelope protein gp120 to the CCR5 receptor.

Materials:

-

CCR5-expressing cells (e.g., Cf2Th/synR5)

-

Fluorescently labeled gp120

-

Soluble CD4 (sCD4)

-

This compound

-

Binding buffer

-

96-well filter plates

-

Fluorescent plate reader

Procedure:

-

Pre-incubate CCR5-expressing cells with varying concentrations of this compound.

-

Add a pre-formed complex of fluorescently labeled gp120 and sCD4 to the cells.

-

Incubate the mixture to allow for binding.

-

Wash the cells to remove unbound gp120.

-

Measure the fluorescence intensity of the cell-bound gp120 using a fluorescent plate reader.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of gp120 binding.

Caption: Workflow for the CCR5 binding assay to determine the inhibitory concentration of this compound.

This assay determines the effectiveness of this compound in preventing the entry of HIV-1 into target cells.[4]

Materials:

-

Target cells (e.g., monocytes/macrophages)

-

R5-tropic HIV-1 strain

-

This compound

-

Cell culture medium

-

PCR reagents for detecting viral DNA

Procedure:

-

Pre-treat target cells with different concentrations of this compound.

-

Infect the cells with an R5-tropic HIV-1 strain.

-

After a set incubation period, wash the cells to remove free virus.

-

Culture the cells for a period to allow for reverse transcription of the viral RNA into DNA.

-

Isolate cellular DNA and perform PCR to quantify the amount of viral DNA.

-

A reduction in viral DNA in this compound-treated cells compared to untreated controls indicates inhibition of viral entry.

This assay evaluates the effect of this compound on the migration of cells in response to a chemoattractant.

Materials:

-

Immune cells (e.g., monocytes)

-

Chemoattractant (e.g., a chemokine that binds to CCR5)

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber)

-

Microscope

Procedure:

-

Place a solution containing a chemoattractant in the lower chamber of the chemotaxis apparatus.

-

Place a suspension of immune cells, pre-treated with or without this compound, in the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubate the chamber to allow for cell migration through the membrane towards the chemoattractant.

-

After incubation, count the number of cells that have migrated to the lower chamber.

-

A decrease in the number of migrated cells in the presence of this compound indicates its antagonistic effect on the chemoattractant receptor.

Clinical Development and Future Directions

This compound has been evaluated in clinical trials for its potential as an anti-HIV therapeutic. A Phase II clinical trial (NCT00951743) investigated the safety and efficacy of intranasally administered this compound in HIV-infected individuals with suppressed plasma viral loads. The study aimed to assess the ability of this compound to eliminate treatment-resistant infectious virus in peripheral blood mononuclear cells (PBMCs).

The development of this compound and its analogs highlights the potential of peptide-based therapeutics in targeting specific receptors involved in disease pathogenesis. Further research may focus on optimizing delivery methods, exploring its efficacy against a broader range of HIV strains, and investigating its potential in other inflammatory conditions where CCR5 plays a role.

Conclusion